molecular formula C17H23NO3 B1436018 Methyl (7r,9r)-9-(benzylamino)-3-oxabicyclo[3.3.1]nonane-7-carboxylate CAS No. 2173071-92-4

Methyl (7r,9r)-9-(benzylamino)-3-oxabicyclo[3.3.1]nonane-7-carboxylate

Cat. No. B1436018
M. Wt: 289.4 g/mol
InChI Key: ASMBGGAZSSWLBF-UHFFFAOYSA-N
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Description

The compound “Methyl (7r,9r)-9-(benzylamino)-3-oxabicyclo[3.3.1]nonane-7-carboxylate” is a complex organic molecule. It contains a bicyclic structure (bicyclo[3.3.1]nonane), which is common in many biologically significant natural products . The presence of a benzylamino group and a carboxylate ester group suggests that it might have interesting chemical properties.

Scientific Research Applications

Synthesis and Conformational Studies

  • Synthesis and Structural Analysis : This compound and related derivatives have been synthesized and analyzed for their structural and conformational properties. Fernández et al. (1992) conducted a detailed study on amides derived from a similar bicyclic compound, focusing on their synthesis and structural characteristics using NMR spectroscopy and X-ray diffraction techniques (Fernández et al., 1992).

  • Conformational Behavior and Stereochemistry : The conformational behavior and stereochemistry of these compounds are a significant area of research. Vafina et al. (2003) explored the stereochemical aspects of Michael reactions involving similar bicyclic compounds, providing insights into their molecular behavior (Vafina et al., 2003).

  • NMR Spectroscopic Analysis : NMR spectroscopy has been widely used to study these compounds. Arias-Pérez et al. (1995) used 1H, 13C, and 2D NMR spectroscopy to study ethyl 3-methyl-9-oxo-3-azabicyclo[3.3.1]nonane-1-carboxylate, a related compound, for understanding its conformational behavior (Arias-Pérez et al., 1995).

  • Molecular Mechanics and Conformational Energies : Studies have also focused on understanding the conformational energies and geometries of these compounds. Cranenburgh et al. (1981) performed empirical force field calculations on similar oxa- and dioxabicyclo[3.3.1]nonanes to determine their conformational preferences and geometries (Cranenburgh et al., 1981).

Applications in Peptidomimetic and Ligand Synthesis

  • Peptidomimetic Synthesis : These compounds have potential applications in the synthesis of constrained peptidomimetics. Mandal et al. (2005) reported the synthesis of azabicyclo[4.3.0]nonane amino acids, useful in peptide-based drug discovery (Mandal et al., 2005).

  • Chiral Ligands in Catalysis : Breuning et al. (2009) developed a route to synthesize enantiomerically pure 9-oxabispidines from similar compounds. These oxabispidines were used as chiral ligands in catalytic processes, demonstrating their utility in enantioselective reactions (Breuning et al., 2009).

properties

IUPAC Name

methyl 9-(benzylamino)-3-oxabicyclo[3.3.1]nonane-7-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H23NO3/c1-20-17(19)13-7-14-10-21-11-15(8-13)16(14)18-9-12-5-3-2-4-6-12/h2-6,13-16,18H,7-11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ASMBGGAZSSWLBF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1CC2COCC(C1)C2NCC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H23NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl (7r,9r)-9-(benzylamino)-3-oxabicyclo[3.3.1]nonane-7-carboxylate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Methyl (7r,9r)-9-(benzylamino)-3-oxabicyclo[3.3.1]nonane-7-carboxylate
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Methyl (7r,9r)-9-(benzylamino)-3-oxabicyclo[3.3.1]nonane-7-carboxylate
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Methyl (7r,9r)-9-(benzylamino)-3-oxabicyclo[3.3.1]nonane-7-carboxylate
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Methyl (7r,9r)-9-(benzylamino)-3-oxabicyclo[3.3.1]nonane-7-carboxylate
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Methyl (7r,9r)-9-(benzylamino)-3-oxabicyclo[3.3.1]nonane-7-carboxylate
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Methyl (7r,9r)-9-(benzylamino)-3-oxabicyclo[3.3.1]nonane-7-carboxylate

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